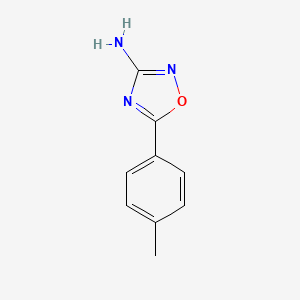5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine
CAS No.: 23275-54-9
Cat. No.: VC2786567
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23275-54-9 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 5-(4-methylphenyl)-1,2,4-oxadiazol-3-amine |
| Standard InChI | InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) |
| Standard InChI Key | QFGSQAOPDOZWNQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=NO2)N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=NO2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine features a 1,2,4-oxadiazole ring with a 4-methylphenyl (p-tolyl) group at position 5 and an amino group at position 3. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which contributes to the compound's potential for biological activity and its ability to form hydrogen bonds with target proteins .
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are essential for understanding its behavior in various applications. Table 1 summarizes the key physicochemical characteristics of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine.
Table 1: Physicochemical Properties of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine
The compound's moderate lipophilicity (LogP value of 2.20840) suggests it possesses a balanced profile for potential drug development, maintaining sufficient membrane permeability while avoiding excessive lipophilicity that might lead to poor solubility .
Spectroscopic Data
While specific spectroscopic data for 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is limited in the available search results, information on similar compounds provides insight into its expected spectroscopic characteristics. Based on structurally similar oxadiazole derivatives reported in literature, the 1H NMR spectrum would likely show signals for the methyl group attached to the phenyl ring, aromatic protons, and the primary amine protons .
Synthesis Methods
Synthetic Routes
The synthesis of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can be achieved through several routes, with the reaction between cyanogen bromide and p-toluic hydrazide being a notable method . This synthetic pathway represents one of multiple approaches for obtaining the compound with good yields.
Research indicates that 1,2,4-oxadiazole derivatives can also be prepared through PIDA-mediated intramolecular oxidative cyclization, as demonstrated for similar compounds . Another potential method involves the cyclization of amidoximes with carboxylic acid derivatives to form the oxadiazole ring.
Table 2: Synthesis Reaction Components for 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| Cyanogen bromide (CAS: 506-68-3) | p-Toluic hydrazide (CAS: 3619-22-5) | 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine |
Reaction Conditions
The synthesis typically proceeds under ambient temperature conditions, making it an accessible procedure for laboratory settings . The precise reaction mechanism involves the formation of the oxadiazole ring through nucleophilic addition and cyclodehydration steps, though specific details for optimizing yield and purity would require further investigation of reaction parameters such as solvent selection, catalyst use, and reaction time.
Biological Activities and Applications
Other Biological Activities
Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated diverse biological activities beyond anticancer properties. These include:
-
Antimicrobial activity against various bacterial and fungal pathogens
-
Antitubercular properties against Mycobacterium tuberculosis
-
Antiviral effects against multiple viral infections
-
Anti-inflammatory and analgesic activities
-
Anticonvulsant properties
Research findings on related oxadiazole compounds suggest that 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine may exhibit similar biological activities, making it a compound of interest for broad-spectrum therapeutic development .
Structure-Activity Relationships
Understanding the relationship between molecular structure and biological activity is crucial for rational drug design. The 1,2,4-oxadiazole ring serves as a bioisostere for amide and ester functionalities in medicinal chemistry, often resulting in improved metabolic stability and enhanced binding interactions with target proteins.
The p-tolyl group at position 5 of the oxadiazole ring contributes to the compound's lipophilicity and may facilitate hydrophobic interactions with binding pockets in target proteins. Meanwhile, the amino group at position 3 can participate in hydrogen bonding, potentially enhancing target specificity and binding affinity.
Structural modifications to the basic scaffold of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine, such as substitutions on the phenyl ring or modifications to the amino group, could potentially modulate its biological activities and pharmacokinetic properties.
Research Applications and Future Directions
Drug Discovery Applications
The compound 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine represents a valuable scaffold for medicinal chemistry research. Its relatively simple structure allows for strategic modifications to optimize biological activity, selectivity, and drug-like properties.
Research findings on related compounds suggest several promising applications:
-
Development of anticancer agents targeting specific oncogenic pathways
-
Creation of antimicrobial compounds addressing drug resistance
-
Design of CNS-active agents for neurological disorders
-
Formulation of anti-inflammatory drugs with improved safety profiles
Future Research Directions
Future research on 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine might focus on:
-
Comprehensive evaluation of its biological activity against diverse targets
-
Structure-activity relationship studies through systematic modifications
-
Investigation of potential synergistic effects with established therapeutic agents
-
Development of improved synthetic routes for efficient production
-
Computational modeling to predict binding interactions with biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume